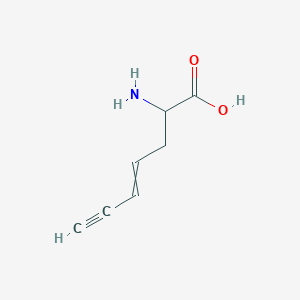
1,1-Diethylguanidine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethylguanidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,1-Diethylguanidine and 2,4,6-trinitrophenol. 1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with the molecular formula C6H3N3O7. The combination of these two compounds results in a complex with unique properties and applications.
Méthodes De Préparation
The synthesis of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves the reaction of 1,1-Diethylguanidine with 2,4,6-trinitrophenol under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Des Réactions Chimiques
1,1-Diethylguanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1,1-Diethylguanidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the production of explosives, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1-Diethylguanidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but 2,4,6-trinitrophenol is more explosive than TNT.
2,4-Dinitrophenol: This compound is similar in structure but has different chemical and physical properties.
Nitrobenzene: Another nitroaromatic compound with distinct properties and applications.
This compound stands out due to its unique combination of properties from both 1,1-Diethylguanidine and 2,4,6-trinitrophenol, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
18240-92-1 |
|---|---|
Formule moléculaire |
C11H16N6O7 |
Poids moléculaire |
344.28 g/mol |
Nom IUPAC |
1,1-diethylguanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8(4-2)5(6)7/h1-2,10H;3-4H2,1-2H3,(H3,6,7) |
Clé InChI |
HEHVUAOILBAGMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


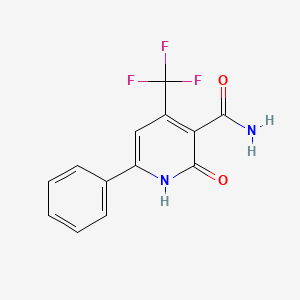
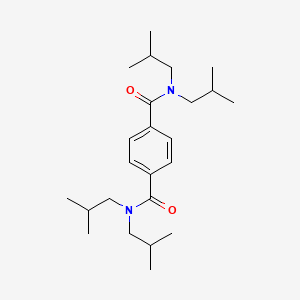

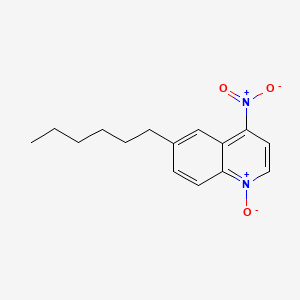
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)

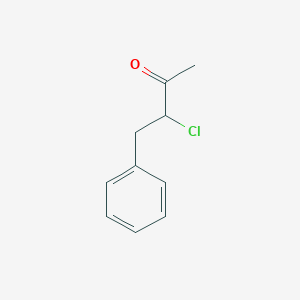
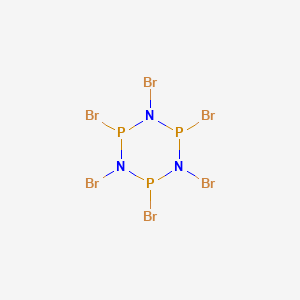
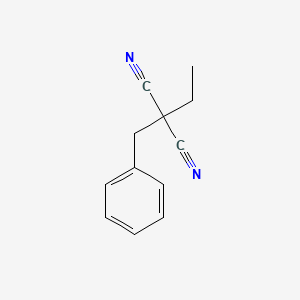



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
